4-Fluoro-2-hydroxybenzoyl chloride

Description

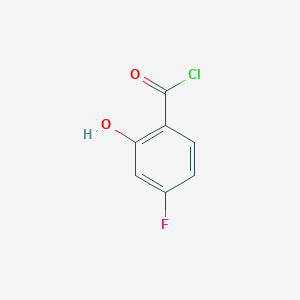

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-hydroxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDBLQBTGDUWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594134 | |

| Record name | 4-Fluoro-2-hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57976-99-5 | |

| Record name | 4-Fluoro-2-hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2-hydroxybenzoyl Chloride from 4-Fluoro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Fluoro-2-hydroxybenzoyl Chloride

This compound is a versatile chemical intermediate whose value is underscored by the trifecta of reactive sites within its molecular structure: a carboxylic acid group, a phenolic hydroxyl group, and a fluorine substituent.[1] This unique combination allows for a wide array of chemical transformations, making it an invaluable building block in the custom synthesis of complex molecules, particularly in the realm of pharmaceutical development.[1] The presence of the fluorine atom can significantly influence the electronic properties of the final compound, a desirable trait in the design of novel drug candidates.[1]

The conversion of 4-fluoro-2-hydroxybenzoic acid to its corresponding acyl chloride is a pivotal step in many synthetic pathways. This transformation activates the carboxylic acid, rendering it susceptible to nucleophilic attack and enabling the formation of esters, amides, and other derivatives.

Core Synthesis Pathway: Chlorination with Thionyl Chloride

The most prevalent and effective method for the synthesis of this compound from 4-fluoro-2-hydroxybenzoic acid is through the use of a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reagent is favored for its efficacy and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.

The fundamental reaction is as follows:

C₇H₅FO₃ + SOCl₂ → C₇H₄ClFO₂ + SO₂ + HCl

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution. The carboxylic acid oxygen of 4-fluoro-2-hydroxybenzoic acid attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and the subsequent collapse of the intermediate, releasing sulfur dioxide and forming the acyl chloride. The presence of the hydroxyl group on the benzene ring can potentially lead to side reactions, making careful control of reaction conditions paramount.

Experimental Protocol: A Validated Approach

This protocol is a synthesis of established methodologies, designed for both clarity and reproducibility.

Materials and Equipment:

-

4-Fluoro-2-hydroxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)[2]

-

Round-bottom flask equipped with a reflux condenser and a gas outlet/scrubber

-

Heating mantle

-

Magnetic stirrer

-

Apparatus for distillation under reduced pressure

Workflow Diagram:

Caption: A streamlined workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Preparation: Ensure all glassware is thoroughly dried to prevent the hydrolysis of thionyl chloride and the product. In a round-bottom flask, combine 4-fluoro-2-hydroxybenzoic acid with a suitable anhydrous solvent such as toluene or benzene.[2][3][4]

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.[2] DMF facilitates the reaction by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent chlorinating agent.

-

Reagent Addition: While stirring, slowly add an excess of thionyl chloride to the flask. This addition should be performed cautiously, as the reaction can be exothermic.

-

Reaction: Heat the mixture to reflux for a period of 2-3 hours.[2][3] The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to ensure the complete consumption of the starting material.

-

Purification: Once the reaction is complete, remove the excess thionyl chloride and the solvent by distillation under reduced pressure.[3] The resulting crude this compound can be used directly in subsequent steps or further purified if necessary.

Quantitative Data Summary

| Parameter | Value/Range | Rationale/Notes |

| Molar Ratio (Acid:SOCl₂) | 1 : 1.5-2.0 | An excess of thionyl chloride ensures complete conversion of the carboxylic acid. |

| Solvent Volume | 5-10 mL per gram of acid | Sufficient to ensure proper mixing and heat transfer. |

| DMF (catalyst) | 0.1-0.2 mL per 10g of acid | A small amount is sufficient to catalyze the reaction effectively.[2] |

| Reflux Temperature | Dependent on Solvent (e.g., Toluene: ~111°C, Benzene: ~80°C) | Ensures a sufficient reaction rate without significant decomposition. |

| Reaction Time | 2-3 hours | Typically sufficient for complete conversion, but should be confirmed by monitoring.[2][3] |

| Expected Yield | >90% | High yields are expected with careful execution and anhydrous conditions. |

Safety: A Paramount Consideration

The synthesis of this compound involves the use of hazardous materials, and strict adherence to safety protocols is essential.

Thionyl Chloride (SOCl₂):

-

Hazards: Thionyl chloride is toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[5] It reacts violently with water, releasing toxic gases.[6]

-

Handling: Always handle thionyl chloride in a well-ventilated fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection (goggles and a face shield).[6][7] Ensure that an eyewash station and safety shower are readily accessible.[6][7]

-

Spills: In case of a spill, evacuate the area and use an absorbent material like sand or diatomaceous earth to contain it.[8][9] Do not use water.

-

First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[7] If inhaled, move to fresh air and seek immediate medical attention.[7][9]

Acyl Chlorides:

-

Hazards: Acyl chlorides are corrosive and react with moisture.

-

Handling: Handle in a dry, inert atmosphere whenever possible. Store in a tightly sealed container in a cool, dry place.[8]

Reaction Byproducts:

-

Hazards: Hydrogen chloride (HCl) and sulfur dioxide (SO₂) are corrosive and toxic gases.

-

Mitigation: The reaction should be equipped with a gas outlet leading to a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize these acidic gases.

Conclusion

The synthesis of this compound from 4-fluoro-2-hydroxybenzoic acid using thionyl chloride is a robust and efficient method. By understanding the underlying chemical principles, adhering to a well-defined protocol, and prioritizing safety, researchers can reliably produce this valuable intermediate for a wide range of applications in drug discovery and materials science. The insights provided in this guide are intended to empower scientists to perform this synthesis with confidence and precision.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4,5-trifluoro-3-hydroxybenzoyl chloride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluoro-2-hydroxybenzoic Acid: A Versatile Intermediate for Custom Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN101376627A - Preparation of 4-hydroxybenzoyl chloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. prepchem.com [prepchem.com]

- 3. prepchem.com [prepchem.com]

- 4. CN101376627A - Preparation of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. actylislab.com [actylislab.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. spectrumchemical.com [spectrumchemical.com]

physicochemical properties of 4-Fluoro-2-hydroxybenzoyl chloride

An In-depth Technical Guide to 4-Fluoro-2-hydroxybenzoyl chloride for Researchers and Drug Development Professionals

As a key intermediate in medicinal chemistry and materials science, this compound (CAS No. 57976-99-5) presents a unique combination of reactive sites. The presence of an acyl chloride, a phenolic hydroxyl group, and a fluorine atom on a single aromatic scaffold makes it a valuable building block for introducing complex functionality into target molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, analytical characterization, and safe handling, synthesized from available data and established chemical principles.

Molecular and Physicochemical Properties

Detailed experimental data for this compound is not extensively published in peer-reviewed literature. However, its fundamental properties can be established, and others can be reasonably estimated based on closely related analogs, such as 4-Fluorobenzoyl chloride.

| Property | Value | Source / Note |

| CAS Number | 57976-99-5 | [1] |

| Molecular Formula | C₇H₄ClFO₂ | [1] |

| Molecular Weight | 174.56 g/mol | [1] |

| Appearance | Expected to be a solid or liquid | Inferred from analogs. The precursor, 4-Fluoro-2-hydroxybenzoic acid, is a white solid[2]. The related 4-Fluorobenzoyl chloride is a colorless liquid with a melting point of 10-12 °C[3]. |

| Boiling Point | Not available | The analog 4-Fluorobenzoyl chloride has a boiling point of 193 °C[3]. The presence of the hydroxyl group in the target molecule would likely increase its boiling point due to hydrogen bonding. |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). | Inferred from the high reactivity of acyl chlorides.[3] |

Synthesis and Mechanistic Insights

The most direct and industrially relevant synthesis of this compound is the conversion of its corresponding carboxylic acid, 4-Fluoro-2-hydroxybenzoic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).

Causality in Reagent Selection:

-

Thionyl Chloride (SOCl₂): It is preferred over other reagents like oxalyl chloride because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies purification, as the byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product.

-

Catalytic DMF: The synthesis of acyl chlorides from carboxylic acids using thionyl chloride is significantly accelerated by DMF. The mechanism involves the initial formation of a Vilsmeier-Haack type intermediate, [(CH₃)₂N=CHCl]⁺Cl⁻, from the reaction of SOCl₂ and DMF. This intermediate is a much more powerful electrophile than SOCl₂ itself, readily reacting with the carboxylate to form a highly reactive acyl-iminium salt, which then collapses to the acyl chloride, regenerating the DMF catalyst.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for synthesizing hydroxybenzoyl chlorides.[4][5]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 4-Fluoro-2-hydroxybenzoic acid (1.0 eq).

-

Solvent Addition: Add a suitable anhydrous aprotic solvent, such as toluene or dichloromethane.

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise at room temperature. The reaction is exothermic, and gas evolution (SO₂ and HCl) will be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 40-80°C, depending on the solvent) and monitor the reaction progress by TLC or quenching a small aliquot and analyzing by LC-MS. The reaction is typically complete within 2-5 hours.[4]

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound is often used directly in the next step without further purification due to its reactivity.

Caption: Key reactions of this compound.

Analytical Characterization Workflow

A newly synthesized batch of this compound should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region should display a complex splitting pattern consistent with a trisubstituted benzene ring. The phenolic proton (-OH) will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.

-

¹³C NMR: Expect to see 7 distinct carbon signals. The carbonyl carbon of the acyl chloride will be significantly downfield (>165 ppm). The carbons attached to fluorine will show C-F coupling.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1750-1800 cm⁻¹. This is typically at a higher wavenumber than the corresponding carboxylic acid.

-

A broad O-H stretching band from the phenolic hydroxyl group will be present, likely in the 3200-3600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) can be used. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight (174.56 g/mol ).

-

A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) should be clearly visible.

-

Safety and Handling Precautions

As with related benzoyl chlorides, this compound should be handled with extreme care.

-

Hazards: The compound is expected to be corrosive and cause severe skin burns and eye damage. [3]It is a lachrymator and harmful if inhaled. [3]It reacts violently with water. [3]* Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield. [5]* Handling: Use only in a well-ventilated area. Keep away from moisture, heat, and ignition sources. [4]Containers must be kept tightly closed under an inert gas.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air.

-

In all cases of exposure, seek immediate medical attention. [4]

-

Applications in Research and Development

The utility of this compound is rooted in its ability to serve as a scaffold in the synthesis of complex organic molecules.

-

Pharmaceutical Synthesis: It is a valuable intermediate for creating fluorinated aromatic compounds. The fluorine atom can improve metabolic stability, binding affinity, and lipophilicity of drug candidates. [6]The 4-fluoro-2-hydroxybenzoyl moiety itself is found in compounds investigated as pharmaceutical analytical impurities, such as for the antipsychotic drug Paliperidone, indicating its relevance in drug development and manufacturing processes. [7]* Agrochemicals: Similar to its use in pharmaceuticals, it can be used to synthesize novel pesticides and herbicides where the fluorinated phenyl group imparts desired biological activity.

-

Materials Science: Acyl chlorides are used to modify polymers and surfaces by creating stable ester or amide linkages. The fluorine content can enhance properties like thermal stability and chemical resistance.

References

- Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride.

-

Amerigo Scientific. This compound. [Link]

- Google Patents. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.

-

PrepChem.com. Synthesis of 4-hydroxybenzoyl chloride. [Link]

-

PubChem - National Institutes of Health. 4-Fluorobenzoyl chloride. [Link]

-

ResearchGate. ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. guidechem.com [guidechem.com]

- 3. 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 7. store.usp.org [store.usp.org]

4-Fluoro-2-hydroxybenzoyl chloride CAS number and molecular structure

An In-depth Technical Guide to 4-Fluoro-2-hydroxybenzoyl chloride: Synthesis, Reactivity, and Application in Pharmaceutical Research

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 57976-99-5), a key halogenated aromatic intermediate. While specific experimental data for this compound is not extensively documented in public literature, this paper synthesizes available information on its precursor, related isomers, and general chemical principles to offer a detailed resource for researchers and drug development professionals. The guide covers its core physicochemical properties, outlines a robust, representative synthetic pathway from its carboxylic acid precursor, delves into its reactivity profile, and presents a validated application in the synthesis of a known metabolite of the antipsychotic drug Paliperidone. Safety protocols and experimental methodologies are provided to ensure both efficacy and operational safety in a laboratory setting.

Introduction and Molecular Structure

This compound is a bifunctional organic compound featuring a highly reactive acyl chloride group and a nucleophilic hydroxyl group on a fluorinated benzene ring. Its Chemical Abstracts Service (CAS) registry number is 57976-99-5 [1]. The strategic placement of the fluoro, hydroxyl, and acyl chloride moieties makes it a valuable, albeit challenging, building block in medicinal chemistry and fine chemical synthesis.

The molecular structure consists of a benzene ring substituted at position 1 with a carbonyl chloride group, at position 2 with a hydroxyl group, and at position 4 with a fluorine atom. The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group creates a unique electronic environment that influences the reactivity of the acyl chloride and the aromatic ring itself.

Molecular Structure:

This guide aims to consolidate the available knowledge and provide expert-derived insights into the handling and application of this versatile reagent.

Physicochemical and Spectroscopic Properties

Direct experimental data for the physical properties of this compound are not widely available in peer-reviewed literature. However, we can infer its characteristics and provide data for closely related analogs for contextual understanding.

Physical Properties

The compound is expected to be a solid or high-boiling liquid at room temperature, sensitive to moisture due to the reactive acyl chloride group.

| Property | Value for this compound | Comparative Data: 4-Fluorobenzoyl chloride[2][3] |

| CAS Number | 57976-99-5[1] | 403-43-0 |

| Molecular Formula | C₇H₄ClFO₂[1] | C₇H₄ClFO |

| Molecular Weight | 174.56 g/mol [1] | 158.56 g/mol |

| Appearance | Data not available (Expected: Colorless to light yellow solid/liquid) | Colorless to light yellow liquid |

| Melting Point | Data not available | 10-12 °C |

| Boiling Point | Data not available | 193 °C (at 760 mmHg); 82 °C (at 20 mmHg) |

| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents (e.g., DCM, Toluene). | Decomposes in water. Soluble in ether and alcohol[3]. |

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the key spectral features can be predicted based on the functional groups present.

-

¹H NMR: The spectrum is expected to show three distinct aromatic protons. The proton ortho to the hydroxyl group will likely be the most downfield due to deshielding effects and may show coupling to fluorine. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: Approximately seven distinct carbon signals are expected. The carbonyl carbon of the acyl chloride will be significantly downfield (typically >165 ppm). The carbon atoms attached to fluorine and oxygen will show characteristic shifts and C-F coupling will be observed.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch for the acyl chloride, typically in the range of 1750-1800 cm⁻¹. A broad O-H stretching band around 3200-3600 cm⁻¹ is also expected, along with C-F and C-Cl stretching vibrations at lower frequencies.

Synthesis of this compound

The most direct and industrially relevant synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 4-Fluoro-2-hydroxybenzoic acid (CAS: 345-29-9). This precursor is a stable, commercially available solid[4]. The conversion is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Rationale for Reagent Choice

Thionyl chloride is often the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is commonly employed to facilitate the reaction via the formation of the Vilsmeier reagent, which is a more potent acylating agent.

Synthetic Workflow Diagram

Caption: Two-step synthesis of this compound.

Representative Laboratory Synthesis Protocol

Disclaimer: This protocol is a representative method based on established chemical principles for converting carboxylic acids to acyl chlorides and has not been independently validated for this specific substrate. Appropriate personal protective equipment (PPE) must be worn at all times.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-Fluoro-2-hydroxybenzoic acid (1.0 eq).

-

Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dichloromethane (DCM), to the flask (approx. 5-10 mL per gram of starting material).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the suspension.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq) dropwise to the stirred mixture at room temperature. The addition may be exothermic.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and maintain for 2-4 hours, or until gas evolution (HCl and SO₂) ceases and the reaction appears complete by TLC analysis.

-

Work-up: Cool the mixture to room temperature. Carefully remove the excess SOCl₂ and solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can often be used directly in the next step. If higher purity is required, distillation under high vacuum may be attempted, though care must be taken to avoid thermal decomposition.

Reactivity and Applications in Drug Development

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic acyl chloride group.

-

Acylation of Nucleophiles: It readily reacts with nucleophiles such as amines, alcohols, and phenols to form the corresponding amides and esters. These reactions are typically rapid and exothermic. The presence of the ortho-hydroxyl group can potentially lead to intramolecular hydrogen bonding, which might modulate the reactivity of the acyl chloride.

-

Friedel-Crafts Acylation: As a benzoyl chloride derivative, it can be used as an acylating agent in Friedel-Crafts reactions to form substituted benzophenones[5][6]. The substitution pattern on the aromatic ring will be directed by the existing fluoro and hydroxyl groups.

-

Hydrolysis: The compound is highly sensitive to moisture and will readily hydrolyze back to the parent carboxylic acid, releasing hydrochloric acid. This necessitates handling and storage under strictly anhydrous conditions.

Key Application: Synthesis of Hydroxybenzoyl Paliperidone

A significant and documented application of this compound is in the synthesis of a key impurity and metabolite of Paliperidone, an atypical antipsychotic drug. The metabolite is chemically named 3-(2-(4-(4-Fluoro-2-hydroxybenzoyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 152542-03-5)[7][8].

This synthesis involves the N-acylation of a complex piperidine-containing intermediate with this compound. The formation of this stable amide bond highlights the primary utility of the title compound as a potent acylating agent.

Experimental Workflow: Acylation for Paliperidone Impurity Synthesis

Caption: Workflow for the N-acylation of a piperidine intermediate.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme care in a well-ventilated chemical fume hood.

-

Hazards: The compound is expected to be corrosive and cause severe skin burns and eye damage. It is a lachrymator. Upon contact with moisture, it releases HCl gas, which is corrosive to the respiratory tract.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.

-

Handling:

-

Always handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Use dry glassware and solvents.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.

-

Spill & Disposal: In case of a spill, neutralize with a dry, inert material like sodium bicarbonate before carefully collecting for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly reactive and synthetically valuable intermediate. While a comprehensive public dataset on its specific properties is lacking, a robust understanding of its chemistry can be built from the principles of its constituent functional groups and data from analogous compounds. Its demonstrated use in the synthesis of pharmaceutical-related compounds underscores its importance for drug development professionals. The representative protocols and safety information provided in this guide are intended to equip researchers with the foundational knowledge to handle and utilize this potent reagent effectively and safely in their synthetic endeavors.

References

-

Shandong Lujing Chemical Technology Co., Ltd. (n.d.). 4-Fluoro-Benzoylchlorid. Retrieved from [Link]

-

LookChem. (n.d.). 4-hydroxybenzoyl Chloride. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-hydroxybenzoyl Chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 299-300.

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2012). Friedel-Crafts Acylation with Amides. PMC. Retrieved from [Link]

- Stevan, M., et al. (2016). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 349(10), 731-741.

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). Pyrido[4,3-d]pyrimidine compounds.

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-Benzoylchlorid-Shandong Lujing Chemical Technology Co., Ltd_Dimethoxysilane [en.ljchemical.com]

- 4. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. store.usp.org [store.usp.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Spectroscopic Blueprint of 4-Fluoro-2-hydroxybenzoyl Chloride: A Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Elucidating a Key Synthetic Intermediate

I. Molecular Structure and Synthetic Considerations

The first step in any spectroscopic analysis is a clear understanding of the molecule's synthesis and structure, as these directly influence the resulting spectra.

A. Synthesis Pathway: From Carboxylic Acid to Acyl Chloride

4-Fluoro-2-hydroxybenzoyl chloride is typically synthesized from its corresponding carboxylic acid, 4-fluoro-2-hydroxybenzoic acid. A common and effective method for this conversion is treatment with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF)[1][2][3][4][5].

The mechanism of this reaction is a cornerstone of organic synthesis. The carboxylic acid's hydroxyl group acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent formation of a highly reactive chlorosulfite intermediate. The chloride ion then attacks the carbonyl carbon in a nucleophilic acyl substitution, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts, which drives the reaction to completion[1][2][3][4][5].

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Fluoro-2-hydroxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF, catalytic)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Rotary evaporator

-

Schlenk line or nitrogen atmosphere setup

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-fluoro-2-hydroxybenzoic acid in anhydrous DCM under a nitrogen atmosphere.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature.

-

Gently heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Allow the reaction to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

-

The resulting crude this compound can be used directly for subsequent reactions or purified by vacuum distillation.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. The following predictions are based on the analysis of substituent effects on the benzene ring, drawing comparisons with analogs like 4-fluorobenzoyl chloride, 2-fluorobenzoyl chloride, and other substituted benzoyl chlorides[6][7][8][9][10][11][12][13].

A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and a broad singlet for the phenolic proton. The splitting patterns are a result of both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 7.9 - 8.1 | dd | JH6-H5 ≈ 8.5 Hz, JH6-F4 ≈ 6.0 Hz |

| H-5 | 6.8 - 7.0 | ddd | JH5-H6 ≈ 8.5 Hz, JH5-F4 ≈ 9.0 Hz, JH5-H3 ≈ 2.5 Hz |

| H-3 | 7.0 - 7.2 | dd | JH3-F4 ≈ 10.0 Hz, JH3-H5 ≈ 2.5 Hz |

| 2-OH | 5.0 - 7.0 | br s | N/A |

Causality Behind Predictions:

-

H-6: This proton is ortho to the electron-withdrawing acyl chloride group, which deshields it significantly, pushing its chemical shift downfield. It will appear as a doublet of doublets due to coupling with H-5 and the fluorine at C-4.

-

H-5: This proton is coupled to H-6, H-3, and the fluorine at C-4, resulting in a complex doublet of doublet of doublets.

-

H-3: This proton is ortho to the fluorine atom and will therefore show a large coupling constant with it. It is also coupled to H-5.

-

2-OH: The phenolic proton will be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the carbonyl carbon signal and six aromatic carbon signals, four of which will show C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C=O | 167 - 170 | ~2-4 Hz (small) |

| C-1 | 120 - 123 | ~15-20 Hz |

| C-2 | 158 - 161 | ~10-15 Hz |

| C-3 | 115 - 118 | ~20-25 Hz |

| C-4 | 165 - 168 | ~250-260 Hz (large) |

| C-5 | 118 - 121 | ~20-25 Hz |

| C-6 | 132 - 135 | ~5-10 Hz |

Expert Insights:

-

The carbonyl carbon (C=O) of an acyl chloride is typically found in the 165-175 ppm range.

-

The carbon directly bonded to fluorine (C-4) will exhibit a very large one-bond C-F coupling constant.

-

The carbons ortho and meta to the fluorine atom will show smaller, but still significant, C-F coupling constants.

-

The carbon bearing the hydroxyl group (C-2) will be shifted downfield due to the oxygen's electronegativity.

Experimental Protocol: NMR Data Acquisition

-

Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typically, 16-32 scans are sufficient.

-

Acquire the ¹³C NMR spectrum on the same instrument. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the hydroxyl group, and the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (phenolic) | 3200 - 3600 | Broad, Medium | The broadness is due to hydrogen bonding. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | |

| C=O stretch (acyl chloride) | 1750 - 1790 | Strong, Sharp | The high frequency is characteristic of acyl chlorides due to the inductive effect of the chlorine atom. |

| C=C stretch (aromatic) | 1580 - 1620 | Medium-Strong | Multiple bands are expected. |

| C-O stretch (phenolic) | 1200 - 1300 | Strong | |

| C-F stretch | 1100 - 1250 | Strong | |

| C-Cl stretch | 650 - 850 | Medium-Strong |

Trustworthiness of the Data: The carbonyl stretching frequency of benzoyl chlorides is consistently high. For example, benzoyl chloride itself shows a strong band around 1773 cm⁻¹[14][15]. The presence of the electron-withdrawing fluorine will likely keep this value high. The broad O-H stretch is a definitive feature of the phenolic group.

Experimental Protocol: IR Data Acquisition

A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.

-

For a liquid or low-melting solid, a thin film can be prepared by placing a drop of the neat sample between two KBr or NaCl plates.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for rapid analysis of the neat sample.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under electron ionization (EI).

A. Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (174.56 g/mol ). Due to the presence of chlorine, an M+2 peak at m/z 176 with an intensity of about one-third of the molecular ion peak will be observed, which is a characteristic isotopic signature of a monochlorinated compound.

-

Key Fragmentation Pathways: The fragmentation of benzoyl derivatives is well-documented[16][17][18][19]. The most common fragmentation involves the loss of the chlorine atom, followed by the loss of carbon monoxide.

Table 4: Predicted Key Fragments in the EI-MS of this compound

| m/z | Predicted Fragment Ion | Notes |

| 174/176 | [C₇H₄ClFO₂]⁺ | Molecular ion peak (M⁺) with its M+2 isotope peak. |

| 139 | [C₇H₄FO₂]⁺ | Loss of a chlorine radical ([M-Cl]⁺). This is expected to be a prominent peak. |

| 111 | [C₆H₄FO]⁺ | Subsequent loss of carbon monoxide from the [M-Cl]⁺ fragment ([M-Cl-CO]⁺). |

| 83 | [C₅H₄F]⁺ | Further fragmentation of the aromatic ring. |

Authoritative Grounding: The formation of a stable benzoyl cation (in this case, the 4-fluoro-2-hydroxybenzoyl cation at m/z 139) is a characteristic and often dominant fragmentation pathway for benzoyl chlorides[16][17]. The subsequent loss of a neutral CO molecule to form an aryl cation is also a very common process[17].

Experimental Protocol: MS Data Acquisition

-

Mass spectral data is typically acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

The GC separates the compound from any impurities before it enters the mass spectrometer.

-

The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.

V. Visualizing the Workflow

To ensure clarity and reproducibility, the experimental and analytical workflows are summarized in the following diagrams.

Caption: Synthetic and analytical workflow for this compound.

Caption: Predicted major fragmentation pathway in EI-MS.

VI. Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from structural analogs and fundamental principles of spectroscopy, we have established a reliable blueprint for the ¹H NMR, ¹³C NMR, IR, and MS spectra of this important synthetic intermediate. These data and protocols are intended to empower researchers in drug discovery and materials science to confidently synthesize, identify, and utilize this compound in their work, ensuring the integrity and success of their synthetic endeavors.

References

-

JoVE. (2025). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

-

OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]

-

PubMed Central. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluorobenzoyl chloride - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzoyl chloride. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 4-fluoro-. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved from [Link]

-

PubChem. (n.d.). Benzoyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). a) ¹H NMR spectra of Benzoyl chloride and BZ‐Tp‐CPDs. b).... Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoylchloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoylchloride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

VTechWorks. (n.d.). Mass spectrometry of substituted benzils. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-2-hydroxybenzoyl chloride (C7H4Cl2O2). Retrieved from [Link]

-

LookChem. (n.d.). 4-hydroxybenzoyl Chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. Retrieved from [Link]

-

PubChem. (n.d.). 4-hydroxybenzoyl Chloride. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 4-chloro-. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. orgosolver.com [orgosolver.com]

- 3. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-Fluorobenzoyl chloride(403-43-0) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzoyl chloride(98-88-4) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 393-52-2|2-Fluorobenzoyl chloride|BLD Pharm [bldpharm.com]

- 14. Benzoyl chloride [webbook.nist.gov]

- 15. Benzoyl chloride [webbook.nist.gov]

- 16. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Mass spectrometry of substituted benzils [vtechworks.lib.vt.edu]

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-2-hydroxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-2-hydroxybenzoyl chloride (CAS No. 57976-99-5) is a bifunctional chemical intermediate of increasing importance in the synthesis of complex organic molecules, particularly within the pharmaceutical and specialty chemical sectors. Its unique structure, featuring a highly reactive acyl chloride, a nucleophilic hydroxyl group, and an electron-withdrawing fluorine atom, presents both synthetic opportunities and significant handling challenges. A thorough understanding of its solubility and stability is not merely academic; it is a prerequisite for the successful design, execution, and scale-up of synthetic routes. This guide provides a comprehensive analysis of the physicochemical properties, solubility profile, and stability characteristics of this compound, grounded in established chemical principles and supported by practical, field-proven protocols.

Core Physicochemical Properties

A foundational understanding of a reagent begins with its basic physical and chemical data. The properties of this compound are dictated by the interplay of its three key functional groups. The acyl chloride is a potent electrophile, the hydroxyl group can engage in hydrogen bonding, and the fluorine atom modulates the electronic properties of the aromatic ring.

| Property | Value | Source(s) |

| CAS Number | 57976-99-5 | [1][2][3] |

| Molecular Formula | C₇H₄ClFO₂ | [1][2][3] |

| Molecular Weight | 174.56 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid (inferred) | [4] |

| Hazard Class | 8 (Corrosive) | [2] |

| Hazard Statements | H314: Causes severe skin burns and eye damageH290: May be corrosive to metals | [2] |

Solubility Profile: A Guide to Solvent Selection

The solubility of this compound is a critical parameter for reaction and purification solvent system design. Its behavior is dictated by the classic principle of "like dissolves like," but with the crucial caveat of reactivity.

Theoretical Considerations & Qualitative Assessment

The molecule possesses both polar (hydroxyl, carbonyl) and nonpolar (aromatic ring) characteristics, suggesting solubility in a range of organic solvents. However, the high reactivity of the acyl chloride group is the dominant factor.

-

Protic Solvents (Water, Alcohols, etc.): These solvents are not suitable for dissolving the compound for storage or use in reactions where the acyl chloride moiety must be preserved. They will react exothermically to cause solvolysis (e.g., hydrolysis in water, esterification in alcohols), yielding the corresponding carboxylic acid or ester. This reactivity is a key consideration in workup procedures, where quenching with these solvents is often a deliberate step.

-

Aprotic Polar Solvents (THF, Dioxane, Ethyl Acetate, Acetonitrile): These are generally good solvents for dissolving and reacting this compound. They can solvate the polar regions of the molecule without reacting with the acyl chloride. However, these solvents must be rigorously dried, as even trace amounts of water can lead to degradation.

-

Aprotic Nonpolar Solvents (Toluene, Hexanes, Dichloromethane): The compound is expected to be soluble in chlorinated solvents like dichloromethane and moderately soluble in aromatic hydrocarbons like toluene.[4][5] These are excellent choices for reactions requiring an inert solvent system. Solubility in aliphatic hydrocarbons like hexanes is likely to be limited.

Experimental Protocol: Determining Empirical Solubility

This protocol provides a reliable, self-validating method to quantify solubility in a novel solvent system.

Objective: To determine the solubility of this compound in a selected anhydrous solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound

-

Anhydrous solvent of interest (e.g., Toluene)

-

Analytical balance (± 0.1 mg)

-

Vials with inert gas sealable caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringe and 0.2 µm PTFE filter

-

HPLC or GC-MS for concentration analysis

Methodology:

-

Preparation: Add a precisely weighed amount of the solvent (e.g., 2.00 mL) to several vials under an inert atmosphere (e.g., nitrogen or argon).

-

Saturation: Add small, accurately weighed portions of this compound to each vial until a persistent solid residue is observed.

-

Equilibration: Seal the vials and place them in a constant temperature bath set to 25 °C. Stir the suspensions vigorously for a minimum of 24 hours to ensure equilibrium is reached.

-

Sampling: After equilibration, stop stirring and allow the solid to settle for 2 hours. Carefully draw a known volume of the supernatant (e.g., 100 µL) using a syringe, and immediately filter it through a 0.2 µm PTFE filter into a pre-weighed HPLC vial.

-

Analysis: Weigh the vial containing the filtrate to determine the mass of the solution. Dilute the sample with a suitable anhydrous solvent and analyze the concentration using a pre-calibrated HPLC or GC-MS method.

-

Calculation: Calculate the solubility in mg/mL or g/L based on the determined concentration and the density of the solvent.

Caption: Workflow for Empirical Solubility Determination.

Stability Analysis: Understanding and Preventing Degradation

The utility of this compound is entirely dependent on its chemical stability. Its degradation is primarily driven by its inherent reactivity towards nucleophiles, especially water, and potential intramolecular interactions.

Primary Degradation Pathways

-

Hydrolysis: The most significant and rapid degradation pathway is hydrolysis. The electrophilic carbonyl carbon of the acyl chloride is highly susceptible to nucleophilic attack by water, leading to the formation of 4-Fluoro-2-hydroxybenzoic acid and corrosive hydrochloric acid gas. This reaction is often vigorous and exothermic. Therefore, the compound is classified as moisture-sensitive and must be handled under strictly anhydrous conditions.[6]

-

Intramolecular Reactivity: The ortho-positioning of the hydroxyl group to the acyl chloride introduces a potential pathway for intramolecular cyclization or intermolecular polymerization.[7] While direct formation of a six-membered lactone is sterically less favored, the hydroxyl group can act as a nucleophile, especially under basic conditions or at elevated temperatures, leading to oligomeric or polymeric side products. This inherent reactivity makes the purification of hydroxy-substituted benzoyl chlorides challenging.[8][9]

-

Reaction with Other Nucleophiles: The compound will react readily with alcohols, amines, and strong bases.[4] Storage and handling procedures must ensure it is kept separate from such materials.

Recommended Storage and Handling

To ensure the integrity and reactivity of the reagent, the following procedures are mandatory:

-

Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials.[10] The container must be tightly sealed. For long-term storage, sealing the container within a secondary bag containing a desiccant and storing under an inert atmosphere (nitrogen or argon) at 2-8 °C is recommended.

-

Handling: All manipulations should be performed in a certified chemical fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Use glass or PTFE-lined equipment. Do not allow contact with water or moist air.[4]

Experimental Protocol: HPLC-Based Stability Assessment

This protocol provides a framework for evaluating the stability of the compound under defined stress conditions.

Objective: To quantify the degradation of this compound over time when exposed to specific temperature and humidity conditions.

Methodology:

-

Standard Preparation: Prepare a stock solution of high-purity this compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL). Generate a calibration curve by diluting this stock to a range of concentrations.

-

Sample Preparation: Aliquot the stock solution into several vials. For a "control" set, seal them tightly under argon and store at -20°C. For "stress" sets, expose them to controlled conditions (e.g., one set at 40°C in a dry oven, another set in a desiccator with a known relative humidity at room temperature).

-

Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from each condition. Immediately dilute a sample to a concentration within the calibration range using anhydrous acetonitrile.

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Data Interpretation: Quantify the peak area of the parent compound at each time point against the calibration curve. Plot the percentage of remaining this compound versus time for each condition. The appearance of new peaks, such as that for 4-Fluoro-2-hydroxybenzoic acid, should also be monitored.

Caption: Workflow for HPLC-Based Stability Assessment.

Practical Implications in Synthesis

The solubility and stability profiles of this compound directly inform its practical application in organic synthesis.

-

Reaction Setup: All reactions must be conducted in oven-dried glassware under an inert atmosphere.

-

Solvent Choice: Anhydrous aprotic solvents (DCM, THF, Toluene) are required. The choice may depend on the solubility of other reaction components.

-

Reagent Addition: The compound should be added slowly to the reaction mixture, often at a reduced temperature (e.g., 0 °C), to control the exothermicity of the acylation reaction.

-

Workup: Reactions are typically quenched by the slow addition of water, an alcohol, or an aqueous base to destroy any unreacted acyl chloride.

-

Purification: Due to its instability, purification by aqueous extraction must be done swiftly. Chromatrography on silica gel is possible but may lead to degradation; using a non-polar eluent system is advisable. Distillation is often challenging due to potential for thermal decomposition or polymerization.[9]

By adhering to these principles, which are dictated by the fundamental solubility and stability characteristics of the molecule, researchers can harness the synthetic potential of this compound effectively and safely.

References

-

Shandong Lujing Chemical Technology Co., Ltd. (n.d.). 4-Fluoro-Benzoylchlorid. Retrieved January 17, 2026, from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

- Google Patents. (2009). CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoyl chloride. Retrieved January 17, 2026, from [Link]

- Chan, P. Q., Lee, Y. K., & Abd Rahman, N. (2018). Facile Intramolecular Cyclization of N-(2-Hydroxybenzoyl)hydrazones to N,N′-Diacetyl Benzo-1,3,4-oxadiazepine Derivatives. Asian Journal of Organic Chemistry, 7(4), 707-710.

- van der Heiden, J. H., Klaren, M., & van Swaaij, W. P. M. (1996). The Reactivity of o-Hydroxybenzyl Alcohol and Derivatives in Solution at Elevated Temperatures. The Journal of Organic Chemistry, 61(12), 4051-4057.

-

Filo. (2024). 4-hydroxybenzylalcohol + socl2 gives. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluorobenzoyl chloride. Retrieved January 17, 2026, from [Link]

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved January 17, 2026, from [Link]

- Google Patents. (2009). CN101376627A - Preparation of 4-hydroxybenzoyl chloride.

-

PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde. Retrieved January 17, 2026, from [Link]

- Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. 57976-99-5|2-Hydroxy-4-fluorobenzoyl chloride|BLD Pharm [bldpharm.com]

- 3. 57976-99-5 | 2-Hydroxy-4-fluorobenzoyl chloride - AiFChem [aifchem.com]

- 4. CAS 1441-87-8: 2-Hydroxybenzoyl chloride | CymitQuimica [cymitquimica.com]

- 5. prepchem.com [prepchem.com]

- 6. Buy 4-Hydroxybenzyl chloride (EVT-299839) | 35421-08-0 [evitachem.com]

- 7. benchchem.com [benchchem.com]

- 8. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]

- 9. CN101376627A - Preparation of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]

- 10. 4-Fluoro-Benzoylchlorid-Shandong Lujing Chemical Technology Co., Ltd_Dimethoxysilane [en.ljchemical.com]

A Comprehensive Technical Guide to 4-Fluoro-2-hydroxybenzoyl Chloride for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing pharmacokinetic and pharmacodynamic properties. Among the vast array of fluorinated building blocks, 4-Fluoro-2-hydroxybenzoyl chloride stands out as a versatile and highly reactive intermediate. This technical guide provides an in-depth exploration of its commercial availability, synthesis, key chemical attributes, and its applications as a pivotal component in the synthesis of complex, biologically active molecules.

Introduction to a Versatile Fluorinated Building Block

This compound, with the CAS Number 57976-99-5, is a trifunctional aromatic compound featuring a reactive acyl chloride, a nucleophilic hydroxyl group, and a strategically placed fluorine atom. This unique combination of functional groups makes it a valuable reagent for introducing the 4-fluoro-2-hydroxybenzoyl moiety into a diverse range of molecular architectures. The presence of the fluorine atom can significantly influence the acidity of the phenolic hydroxyl group and the reactivity of the acyl chloride, while also potentially enhancing the metabolic stability and binding affinity of the final drug candidate.

Commercial Availability and Procurement

This compound is commercially available from a number of specialized chemical suppliers, catering to the needs of research and development laboratories as well as larger-scale manufacturing operations. When sourcing this reagent, it is crucial to consider the purity, available quantities, and the supplier's quality control documentation.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | CAS Number |

| Amerigo Scientific | Research Grade | Inquire | 57976-99-5[1] |

| AiFan Chem | ≥95% | 250 mg and larger | 57976-99-5[2] |

| Sigma-Aldrich | Research Grade | Inquire | 57976-99-5 |

| BLD Pharm | Inquire | Inquire | 57976-99-5[3] |

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and characterization of its derivatives.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄ClFO₂ | [1] |

| Molecular Weight | 174.56 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 57976-99-5 | [1] |

| Canonical SMILES | C1=CC(=C(C=C1F)O)C(=O)Cl | |

| InChI Key | SJDBLQBTGDUWEB-UHFFFAOYSA-N | |

| Appearance | Inferred to be a solid or liquid | |

| Boiling Point | Data not available for this isomer. (4-Fluorobenzoyl chloride: 193 °C) | [4] |

| Melting Point | Data not available for this isomer. (4-Fluorobenzoyl chloride: 10 °C) | [4] |

| Density | Data not available for this isomer. (4-Fluorobenzoyl chloride: 1.342 g/mL at 25 °C) | [4] |

| Solubility | Expected to be soluble in common organic solvents and reactive with protic solvents like water and alcohols. |

-

¹H NMR: Expected to show distinct aromatic proton signals, with splitting patterns influenced by the fluorine and hydroxyl substituents, and a downfield shift for the proton ortho to the carbonyl group.

-

¹³C NMR: The spectrum would display characteristic peaks for the carbonyl carbon, aromatic carbons (with C-F couplings), and the carbon bearing the hydroxyl group.

-

IR Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch for the acyl chloride (typically around 1750-1800 cm⁻¹), a broad O-H stretch for the hydroxyl group, and C-F and C-Cl stretching frequencies.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns for benzoyl chlorides.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most commonly achieved through the chlorination of the corresponding carboxylic acid, 4-Fluoro-2-hydroxybenzoic acid. This transformation is a standard procedure in organic chemistry, typically employing thionyl chloride (SOCl₂) or oxalyl chloride.

The Precursor: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid

A plausible synthetic route to the necessary precursor, 4-Fluoro-2-hydroxybenzoic acid, starts from the readily available 3-fluorophenol. This involves a regioselective carboxylation, such as the Kolbe-Schmitt reaction, where the phenoxide is carboxylated, followed by acidification.

Caption: Synthetic pathway to 4-Fluoro-2-hydroxybenzoic acid.

Conversion to the Acyl Chloride: An Experimental Protocol

The conversion of the carboxylic acid to the acyl chloride is a critical step that requires anhydrous conditions to prevent hydrolysis of the product.

Experimental Protocol: Synthesis of this compound (Note: This is a representative protocol based on established methods for similar compounds.[5][6])

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (e.g., filled with CaCl₂), add 4-Fluoro-2-hydroxybenzoic acid.

-

Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (typically 2-5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is gently heated to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup and Isolation: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The crude this compound can then be purified by vacuum distillation to yield the final product.

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Fluoro-Benzoylchlorid-Shandong Lujing Chemical Technology Co., Ltd_Dimethoxysilane [en.ljchemical.com]

- 5. prepchem.com [prepchem.com]

- 6. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]

A Technical Guide to the Strategic Roles of Fluorine and Hydroxyl Moieties in 4-Fluoro-2-hydroxybenzoyl Chloride: Implications for Synthesis and Drug Discovery

Abstract

4-Fluoro-2-hydroxybenzoyl chloride is a multifunctional chemical intermediate whose utility in medicinal chemistry and materials science is dictated by the nuanced interplay of its three core components: the reactive acyl chloride, the electron-withdrawing fluorine atom, and the hydrogen-bonding hydroxyl group. This technical guide provides an in-depth analysis of how the fluorine and hydroxyl moieties synergistically and individually govern the molecule's physicochemical properties, reactivity, and conformational behavior. We explore the dominant inductive effect of fluorine which modulates lipophilicity and metabolic stability, and the critical role of the ortho-hydroxyl group in forming a stabilizing intramolecular hydrogen bond that influences reactivity and planarity. By dissecting these structure-activity relationships, this guide offers researchers and drug development professionals a framework for leveraging this versatile building block in the rational design of novel therapeutics and advanced materials.

Introduction

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount. The functional groups appended to a core scaffold are not mere decorations; they are the primary determinants of a molecule's pharmacokinetic and pharmacodynamic profile. This compound emerges as a particularly valuable reagent, embodying a sophisticated design where each functional group serves a distinct and influential purpose. Its utility extends from being a precursor for pharmaceuticals and agrochemicals to a component in the synthesis of specialty polymers.[1][2][3]

This guide moves beyond a simple cataloging of reactions to provide a deep, mechanistic understanding of the causality behind the compound's behavior. We will dissect how the powerful electronic-withdrawing nature of fluorine and the hydrogen-bonding capability of the proximate hydroxyl group create a unique chemical entity. Understanding this intricate molecular architecture is the key to unlocking its full potential in complex synthetic applications.

Chapter 1: The Molecular Architecture of this compound

The functionality of this compound is best understood by examining its constituent parts and the electronic forces they exert. The molecule's behavior is a direct consequence of the interplay between the benzoyl chloride core, the fluorine substituent, and the hydroxyl group.

-

The Benzoyl Chloride Moiety : As a derivative of a carboxylic acid, the acyl chloride group is an exceptionally reactive electrophile.[4][5] The carbon atom of the carbonyl group (C=O) is rendered highly electron-deficient by both the electronegative oxygen and the adjacent chlorine atom, which is an excellent leaving group. This makes the molecule a potent acylating agent, readily undergoing nucleophilic addition-elimination reactions with a wide range of nucleophiles, including alcohols, amines, and water.[6][7][8]

-

The Fluorine Substituent : Fluorine is the most electronegative element, and its impact on an aromatic ring is twofold.[9] It exerts a powerful inductive electron-withdrawing effect (-I effect) through the sigma bond network, which decreases the electron density of the entire aromatic ring.[10][11] Concurrently, it has lone pairs of electrons that can be donated back into the ring via a resonance or mesomeric effect (+M effect). For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups in the context of electrophilic aromatic substitution.[10]

-

The Hydroxyl Group : The hydroxyl (-OH) group is a strong π-donor (a +M effect) due to the lone pairs on the oxygen atom, which significantly activate the aromatic ring towards electrophilic substitution.[10] It also exerts a weaker -I effect. Positioned ortho to the acyl chloride, its most significant influence is the formation of an intramolecular hydrogen bond with the carbonyl oxygen.[12][13]

The diagram below illustrates these competing electronic effects and the key intramolecular interaction that defines the molecule's preferred conformation.

Caption: Electronic effects and intramolecular hydrogen bonding in this compound.

Chapter 2: The Dueling Influence of Fluorine: Modulating Reactivity and Physicochemical Properties

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and its role in this compound exemplifies its strategic value.[14][15][16]

Electronic and Reactivity Modulation

The fluorine atom at the 4-position primarily serves to withdraw electron density from the benzene ring via its strong -I effect. This has several consequences:

-

Reduced Ring Nucleophilicity : The ring is less susceptible to electrophilic attack than a non-fluorinated analogue.

-

Increased Acidity of Phenol : The electron-withdrawing effect helps to stabilize the corresponding phenoxide ion, thereby increasing the acidity (lowering the pKa) of the ortho-hydroxyl group compared to a non-fluorinated version.[15][17]

-

Enhanced Electrophilicity of Carbonyl Carbon : By pulling electron density through the ring, the fluorine atom subtly increases the electrophilicity of the acyl chloride's carbonyl carbon, making it a more potent acylating agent.

Enhancement of Physicochemical & Pharmacokinetic Properties

In the context of drug design, the fluorine atom imparts several highly desirable properties to any molecule synthesized from this building block:

-

Increased Lipophilicity : Fluorine is more lipophilic than hydrogen.[15][16] Replacing a C-H bond with a C-F bond often enhances a molecule's ability to permeate cellular membranes, a critical factor for bioavailability.[14][17]

-

Blocked Metabolic "Soft Spots" : The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol). This makes it highly resistant to metabolic oxidation by cytochrome P450 enzymes.[15] Designing a drug where a metabolically vulnerable C-H bond is replaced by a C-F bond can significantly increase the drug's half-life and metabolic stability.[14][18]

-

Modulation of Binding Interactions : Fluorine can participate in unique, non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[15][17]

Chapter 3: The Orchestrating Role of the Hydroxyl Group

While the acyl chloride provides the primary reactive handle, the ortho-hydroxyl group is far from a passive spectator. Its influence is profound, primarily through the formation of an intramolecular hydrogen bond.

Intramolecular Hydrogen Bonding

As confirmed by spectroscopic and computational studies on analogous 2-hydroxybenzoyl compounds, the hydrogen atom of the hydroxyl group forms a strong, stabilizing hydrogen bond with the carbonyl oxygen of the acyl chloride.[12][13] This interaction creates a pseudo-six-membered ring, which has two major consequences:

-

Conformational Rigidity : The molecule is locked into a planar conformation. This pre-organization can be highly advantageous in drug design, as reducing the conformational flexibility of a ligand can decrease the entropic penalty upon binding to a receptor, leading to higher affinity.

-

Modulated Reactivity : The hydrogen bond donates electron density to the carbonyl oxygen, which in turn slightly reduces the electrophilicity of the carbonyl carbon. While the fluorine atom enhances electrophilicity, the hydroxyl group tempers it. This can make the compound more selective and less prone to hydrolysis than benzoyl chlorides lacking this feature.

Chapter 4: Synergy and Conflict: The Interplay of Functional Groups

The net properties of this compound are a result of the combined electronic push-and-pull of its substituents. The hydroxyl group's +M effect enriches the ring with electron density, particularly at the ortho and para positions, while the fluorine's -I effect globally depletes it. This complex electronic landscape dictates the regioselectivity of any further substitutions on the aromatic ring.

| Property/Feature | Influence of Fluorine (at C4) | Influence of Hydroxyl (at C2) | Net Effect |

| Ring Reactivity (EAS) | Deactivating (-I > +M) | Activating (+M > -I) | Complex; reactivity is position-dependent. |

| Acyl Chloride Reactivity | Slightly increases electrophilicity (-I effect) | Slightly decreases electrophilicity (via H-bond) | Highly reactive, but stabilized vs. simple benzoyl chlorides. |

| Acidity of -OH | Increases acidity (-I effect) | N/A | More acidic than 2-hydroxybenzoyl chloride. |

| Lipophilicity | Increases | Decreases (polar group) | Moderately lipophilic; balance is key for drug design. |

| Metabolic Stability | Increases (strong C-F bond) | Potential site for glucuronidation | C-F bond provides a metabolic shield. |

Chapter 5: Practical Applications in Drug Development & Synthesis

The true value of this compound is realized when it is used as a strategic building block to construct larger, biologically active molecules. Its pre-packaged features—a reactive handle, a metabolic shield, and a hydrogen-bonding group—make it an efficient starting point for complex syntheses.

Workflow: Rational Drug Design

The following diagram outlines a typical workflow where this building block would be selected for the synthesis of a hypothetical protein kinase inhibitor.

Caption: A logical workflow for utilizing this compound in rational drug design.

Experimental Protocol: Synthesis of N-benzyl-4-fluoro-2-hydroxybenzamide

This protocol details a standard nucleophilic acyl substitution to form an amide, a common reaction in pharmaceutical synthesis. The acyl chloride group reacts with the primary amine (benzylamine) in an addition-elimination mechanism.[8]

Objective: To synthesize N-benzyl-4-fluoro-2-hydroxybenzamide from this compound and benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cooled solution of the acyl chloride over 15-20 minutes with continuous stirring.

-